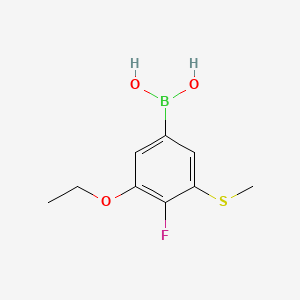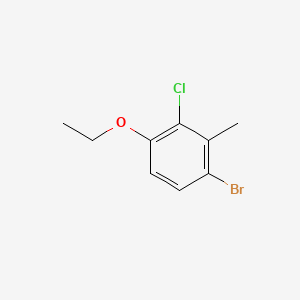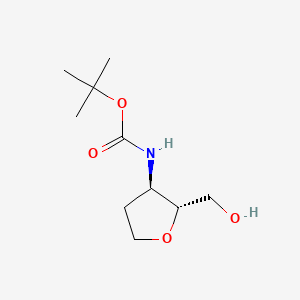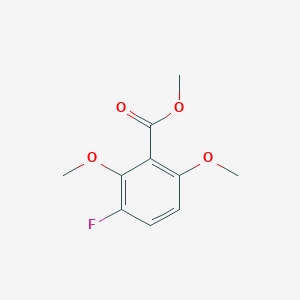
Methyl 3-fluoro-2,6-dimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-fluoro-2,6-dimethoxybenzoate is an organic compound with the molecular formula C10H11FO4 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluoro-2,6-dimethoxybenzoate typically involves the esterification of 3-fluoro-2,6-dimethoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-fluoro-2,6-dimethoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include various substituted benzoates depending on the nucleophile used.
Oxidation: Products include 3-fluoro-2,6-dimethoxybenzaldehyde or 3-fluoro-2,6-dimethoxybenzoic acid.
Reduction: The major product is 3-fluoro-2,6-dimethoxybenzyl alcohol.
Aplicaciones Científicas De Investigación
Methyl 3-fluoro-2,6-dimethoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-substrate interactions due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials with desired properties.
Mecanismo De Acción
The mechanism of action of Methyl 3-fluoro-2,6-dimethoxybenzoate involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes or receptors. The methoxy groups can also affect the compound’s solubility and permeability, impacting its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2,6-dimethoxybenzoate: Lacks the fluorine atom, resulting in different chemical and biological properties.
Methyl 3-chloro-2,6-dimethoxybenzoate: Similar structure but with chlorine instead of fluorine, leading to variations in reactivity and applications.
Uniqueness
Methyl 3-fluoro-2,6-dimethoxybenzoate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable molecule in various research and industrial applications.
Propiedades
Fórmula molecular |
C10H11FO4 |
|---|---|
Peso molecular |
214.19 g/mol |
Nombre IUPAC |
methyl 3-fluoro-2,6-dimethoxybenzoate |
InChI |
InChI=1S/C10H11FO4/c1-13-7-5-4-6(11)9(14-2)8(7)10(12)15-3/h4-5H,1-3H3 |
Clave InChI |
YULJREKFXPIOET-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)F)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


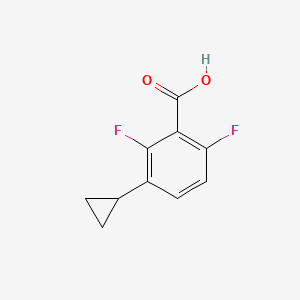
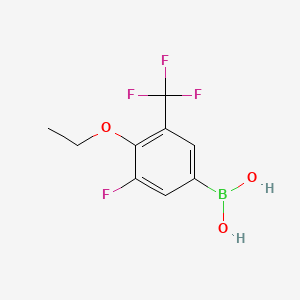



![Tert-butyl 8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate hemioxalate](/img/structure/B14027516.png)
![9-Boc 7-oxo-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B14027523.png)
![Rac-(1R,2R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14027527.png)
